Ivabradine
Descripción general
Descripción
Efficacy and Mechanism of Action
Ivabradine is a novel therapeutic agent that specifically targets the pacemaker current (I(f)) in the sinoatrial node, which is responsible for controlling the heart rate. It operates by selectively inhibiting this current, leading to a reduction in heart rate without significantly affecting blood pressure or myocardial contractility . This unique mechanism of action distinguishes ivabradine from other heart-rate-reducing medications such as beta-blockers and calcium channel blockers . Ivabradine has been shown to be effective in the treatment of stable angina, as well as in certain heart failure patients .
Synthesis Analysis
The pharmacokinetics of ivabradine have been extensively studied, revealing that it is metabolized to an active metabolite, S-18982. Pharmacokinetic models have been developed to simulate the behavior of ivabradine and its metabolite in the human body, which are crucial for understanding its absorption, distribution, metabolism, and excretion . These models are based on data from clinical pharmacology studies and are instrumental in optimizing dosing regimens for patients .
Molecular Structure Analysis
Ivabradine's efficacy is closely tied to its molecular structure, which allows it to bind selectively to HCN channels, particularly HCN4, which are present in the sinoatrial node. Mutagenesis and in silico analysis have identified specific residues within the HCN4 channel that interact with ivabradine, confirming the presence of an inner cavity below the channel pore where ivabradine binds . This structural insight is critical for understanding how ivabradine exerts its therapeutic effects .
Chemical Reactions Analysis
The chemical interactions of ivabradine with the HCN channels result in a decrease in the spontaneous diastolic depolarization and rate of firing of action potentials. This leads to a reduction in heart rate. Ivabradine also exhibits Class I/C and Class III antiarrhythmic properties, which may contribute to its therapeutic benefits in patients with ischemic heart disease .
Physical and Chemical Properties Analysis
Ivabradine's physical and chemical properties have been characterized through various studies. For instance, its transdermal delivery has been enhanced through the development of transfersomes, which are vesicular carriers that encapsulate ivabradine, improving its permeability and skin retention . These transfersomes have been shown to have high entrapment efficiency and optimal particle size, which are important for their effectiveness as a drug delivery system . Additionally, ivabradine's safety profile has been confirmed in clinical studies, with the most common adverse events being visual symptoms and sinus bradycardia .
Clinical Implications and Case Studies
Clinical trials have demonstrated the efficacy of ivabradine in various patient populations. For example, in patients with stable angina, ivabradine was as effective as the beta-blocker atenolol in reducing the number of angina attacks and improving exercise tolerance . In the BEAUTIFUL trial, ivabradine did not significantly affect the primary composite endpoint in patients with stable coronary artery disease and left-ventricular systolic dysfunction, but it did reduce the incidence of myocardial infarction and coronary revascularisation in a subgroup of patients with heart rates of 70 bpm or greater . These findings highlight the potential of ivabradine in managing specific cardiovascular conditions and underscore the importance of patient selection in achieving optimal outcomes .
Aplicaciones Científicas De Investigación
Mechanism and Clinical Uses
- Ivabradine selectively inhibits the funny current (If) in sinoatrial nodal tissue. This unique mechanism, distinct from other negative chronotropic agents, makes it effective in treating systolic heart failure and chronic stable angina, without significant adverse effects. It also shows promise in managing inappropriate sinus tachycardia (Koruth, Lala, Pinney, Reddy, & Dukkipati, 2017).
- Ivabradine's heart-rate-specific effect has led to investigations into off-label indications as an alternative to traditional heart-rate-reducing medications like beta blockers and calcium channel blockers (Oliphant, Owens, Bolorunduro, & Jha, 2016).
Therapeutic Role in Heart Failure
- Ivabradine is licensed for use in patients with symptomatic heart failure with reduced ejection fraction and a heart rate persistently at least 70 beats per minute, despite optimal heart failure pharmacotherapy (Badu-Boateng, Jennings, & Hammersley, 2018).
Electrophysiological Properties
- Ivabradine has been found to interact with KCNH2-encoded human Ether‐à‐go‐go–Related Gene (hERG) potassium channels, influencing ventricular repolarization and susceptibility to arrhythmias (Melgari, Brack, Zhang, Zhang, El Harchi, Mitcheson, Dempsey, Ng, & Hancox, 2015).
- Its electrophysiological effects include a concentration-dependent decrease in the amplitude of spontaneous diastolic depolarization and reduction in spontaneous rate of firing of action potentials, with Class I/C and Class III antiarrhythmic properties (Koncz, Szél, Bitay, Cerbai, Jaeger, Fülöp, Jost, Virág, Orvos, Tálosi, Kristóf, Baczkó, & Papp, 2011).
Clinical Studies and Trials
- A clinical study on acute anterior myocardial infarction patients post-PCI with early heart failure indicated that ivabradine could enhance heart function and clinical prognosis due to heart rate control and improvements in left ventricular end-diastolic volume (Gao, Wang, Li, Zhang, Zhang, Liu, Lv, Han, Jian, & Liu, 2021).
- In symptomatic heart failure with reduced ejection fraction, ivabradine reduced hospitalizations but was suitable for only a small fraction of heart failure patients (Psotka & Teerlink, 2016).
New Potential Indications
- Ivabradine might be effective in treating junctional automatic tachycardias, as seen in the case of a 3-year-old girl with congenital junctional ectopic tachycardia, suggesting its potential as a new line of therapy for this form of tachycardia (Al-ghamdi, Al-Fayyadh, & Hamilton, 2013).
- The role of Ivabradine in acute coronary syndromes is still under investigation, but preclinical studies and limited clinical data suggest its potential beyond heart rate lowering in this context (Niccoli, Borovac, Vetrugno, Camici, & Crea, 2017).
Safety And Hazards
Ivabradine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048240 | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ivabradine | |
CAS RN |
155974-00-8 | |
Record name | Ivabradine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivabradine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.